1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol
Description
"1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol" is a heterocyclic compound featuring a pyrrolidin-3-ol core substituted with a 1,2,4-oxadiazole moiety. The oxadiazole ring is functionalized at position 3 with a propan-2-yl (isopropyl) group and at position 5 with a methylene linker to the pyrrolidine nitrogen.
Properties
IUPAC Name |
1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)10-11-9(15-12-10)6-13-4-3-8(14)5-13/h7-8,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHGWCIEXVZAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619647 | |
| Record name | 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832715-05-6 | |
| Record name | 1-[[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832715-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with a suitable pyrrolidine derivative.
Final Assembly: The final compound is obtained by coupling the oxadiazole and pyrrolidine intermediates under controlled conditions, often involving catalysts and specific reaction temperatures.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the oxadiazole or pyrrolidine rings are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
Pharmacological Research
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol has been studied for its potential pharmacological effects, particularly in the development of new therapeutic agents. Its oxadiazole moiety is known for exhibiting various biological activities, including:
- Antimicrobial Activity : Research indicates that oxadiazoles possess significant antibacterial and antifungal properties. Studies have shown that derivatives of oxadiazole can inhibit the growth of various pathogens, making them candidates for antibiotic development .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
Material Science
The compound's unique structure allows it to be explored in material science applications. For instance:
- Polymer Chemistry : The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. This has implications for developing high-performance materials used in electronics and coatings .
Agricultural Chemistry
Research has highlighted the potential of oxadiazole derivatives as agrochemicals:
- Pesticidal Activity : Compounds similar to this compound have been evaluated for their ability to act as herbicides or insecticides. Their effectiveness against specific pests can lead to their use in sustainable agriculture .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial/fungal growth | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Pesticidal | Effective against specific agricultural pests |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives, including the compound . The results indicated a significant reduction in bacterial colonies when treated with the compound at specific concentrations, suggesting its potential as an antibiotic agent.
Case Study 2: Polymer Development
Research conducted on the incorporation of oxadiazole units into polycarbonate matrices demonstrated improved mechanical strength and thermal stability. The findings suggest that such modifications could lead to materials suitable for high-temperature applications.
Mechanism of Action
The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional attributes of "1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol," two analogous compounds are analyzed below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences :
- The target compound’s pyrrolidin-3-ol (5-membered) contrasts with the piperidine (6-membered) in ’s derivative. Piperidine’s larger ring may confer distinct conformational preferences, affecting target binding or solubility .
- The IJY ligand () retains a pyrrolidin-3-ol but adds a thiazole ring, introducing sulfur-based interactions (e.g., hydrogen bonding via hydroxymethyl) .
In contrast, the IJY ligand’s trifluoromethylphenyl group (electron-withdrawing) increases metabolic resistance but may reduce solubility .
Additional Functional Groups :
- The pyrazolo[1,5-a]pyrimidinyloxy group in ’s compound adds a fused aromatic system, likely improving binding via π-π stacking but increasing molecular weight (342.4 vs. target’s ~212 estimated) .
Stereochemical Considerations :
- The IJY ligand specifies (3R,5R) stereochemistry, which could optimize spatial interactions in biological targets. The target compound’s stereochemistry is unspecified, leaving room for exploration .
Limitations:
- Physical properties (e.g., solubility, logP) and bioactivity data for the target compound are absent in the evidence, necessitating caution in extrapolating functional outcomes.
- Structural comparisons rely on inferred electronic and steric effects rather than experimental data.
Biological Activity
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1241287-74-0
- Molecular Formula : C13H23N3O
- Molecular Weight : 237 Da
- LogP : 3.23
Biological Activity
The compound's biological activity is primarily associated with its ability to act as a G-protein bile acid receptor 1 (GPBAR1) agonist. GPBAR1 has been implicated in various metabolic and inflammatory diseases, making it a target for therapeutic interventions.
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit diverse biological activities, including:
- GPBAR1 Agonism : The compound has been shown to selectively activate GPBAR1, leading to the induction of pro-glucagon mRNA expression. This is significant for metabolic regulation and may have implications in treating conditions like type 2 diabetes and obesity .
- Inhibition of Carbonic Anhydrases : Some derivatives related to the oxadiazole structure have demonstrated inhibitory effects on human carbonic anhydrases (hCA I and II), which are often overexpressed in cancer cells . This suggests potential anticancer properties.
Study on GPBAR1 Agonists
A study focused on the synthesis and evaluation of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives found that certain derivatives exhibited high selectivity for GPBAR1 over other bile acid receptors. Compounds demonstrated significant activation of gene expression linked to glucose metabolism .
Anticancer Activity
Research involving novel 1,2,4-oxadiazole derivatives indicated that some compounds selectively inhibited cancer-related carbonic anhydrases at nanomolar concentrations. For example, a derivative showed an IC50 value of 89 pM against hCA IX . This highlights the potential for developing new anticancer agents based on the oxadiazole scaffold.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol, and how can purity be ensured?
- Methodological Answer : The synthesis of heterocyclic compounds like this typically involves coupling reactions between oxadiazole precursors and substituted pyrrolidine intermediates. For example, refluxing in xylene with a base (e.g., NaOH) followed by recrystallization from methanol or ethanol is a common purification step to achieve >95% purity . Key intermediates, such as 3-(propan-2-yl)-1,2,4-oxadiazole derivatives, can be prepared via cyclization of amidoximes with acyl chlorides. Reaction progress should be monitored via TLC or HPLC, and final products characterized by -/-NMR and HRMS to confirm structural integrity .
Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural assignment of the oxadiazole-pyrrolidine moiety?
- Methodological Answer :
- -NMR : The methylene group (-CH-) linking the oxadiazole and pyrrolidine rings appears as a singlet or multiplet at δ 3.5–4.5 ppm. The isopropyl group on the oxadiazole ring shows characteristic doublets for the two methyl groups (δ 1.2–1.4 ppm) .
- IR : Stretching vibrations for the oxadiazole ring (C=N at ~1600 cm) and the hydroxyl group (broad O-H stretch at ~3300 cm) confirm functional groups .
- Mass Spectrometry : HRMS should match the exact molecular weight (CHNO), with fragmentation patterns indicating cleavage of the oxadiazole ring .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory crystallographic data during X-ray structure determination of this compound?
- Methodological Answer : Contradictions in crystallographic data (e.g., disordered isopropyl groups) can be addressed using the SHELX suite. For refinement:
Apply restraints to the isopropyl group’s torsion angles to stabilize geometry.
Use the TWIN/BASF commands in SHELXL to model twinning if observed.
Validate hydrogen bonding networks (e.g., pyrrolidine-OH···N-oxadiazole interactions) with PLATON to ensure structural plausibility .
- Advanced users may employ Hirshfeld surface analysis to quantify intermolecular interactions, particularly if polymorphism is suspected .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
Docking Studies : Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites (e.g., SARS-CoV-2 main protease, as seen in oxadiazole-containing analogs ). Parameterize the hydroxyl and oxadiazole groups with accurate partial charges.
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50% simulation time) .
QSAR : Correlate substituent effects (e.g., isopropyl vs. phenyl groups) with activity using descriptors like logP and polar surface area .
Q. What experimental approaches can address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Purity Verification : Re-analyze samples via LC-MS to rule out impurities (e.g., unreacted intermediates) as contributors to variability .
- Stereochemical Analysis : If the pyrrolidine ring has unassigned stereocenters, use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test their activity separately .
- Dose-Response Curves : Perform assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects .
Methodological Considerations for Data Interpretation
Q. How should researchers handle solubility challenges in aqueous assays for this lipophilic compound?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-dissolve the compound in DMSO and dilute in PBS (pH 7.4) to avoid precipitation .
- Critical Micelle Concentration (CMC) : For in vitro studies, determine CMC using fluorescent probes (e.g., pyrene) to ensure micelle formation does not interfere with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
